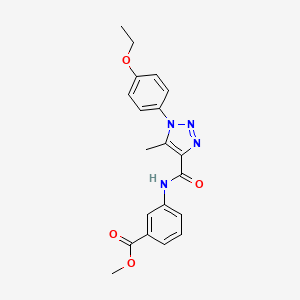

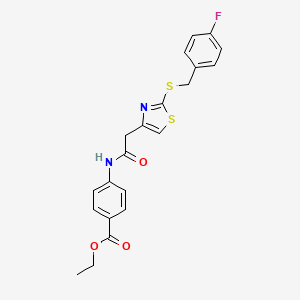

methyl 3-(1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound of interest, "methyl 3-(1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoate," is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of a 1,2,3-triazole ring, a common motif in medicinal chemistry. While the specific papers provided do not directly discuss this compound, they do provide insights into similar molecules, which can help infer the properties and potential synthesis of the compound .

Synthesis Analysis

The synthesis of related 1,2,3-triazole derivatives often involves "click chemistry" approaches, as seen in the synthesis of ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate, which utilizes azides and terminal alkynes . This method is highly efficient and tolerates a variety of substituents, suggesting that a similar approach could be employed for the synthesis of the compound of interest. Additionally, the synthesis of related compounds, such as 1-(4-methoxyphenyl)-5-methyl-N'-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide, involves the reaction of carbohydrazides with other reagents under acidic conditions . This information could guide the synthesis of the target compound by indicating potential starting materials and reaction conditions.

Molecular Structure Analysis

Structural analysis of similar compounds, such as a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, has been performed using X-ray diffraction and DFT calculations . These techniques provide detailed information on molecular geometry, which is crucial for understanding the physical and chemical properties of a compound. For the compound of interest, similar analytical methods could be used to determine its precise molecular structure.

Chemical Reactions Analysis

The reactivity of 1,2,3-triazole derivatives can be inferred from studies on similar compounds. For instance, 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid undergoes alkylation and nitration reactions, indicating that the triazole ring can participate in various chemical transformations . This suggests that the compound of interest may also be amenable to functional group modifications, which could be useful for the development of new derivatives with tailored properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound of interest can be predicted based on the properties of similar molecules. For example, the presence of a methoxy group in related compounds has been associated with antiproliferative activity , and the introduction of fluorinated amide substituents has led to potent biological activity . These findings suggest that the ethoxy and carboxamido substituents in the compound of interest may confer specific physical and chemical characteristics that could be explored for potential pharmacological applications.

Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

The synthesis of triazole derivatives, including structures similar to the compound , has been a subject of research due to their antimicrobial activities. Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and screened them for antimicrobial activities. Some of these compounds exhibited good or moderate activities against test microorganisms, highlighting the potential of triazole derivatives in developing new antimicrobial agents (Bektaş et al., 2007).

Catalytic Applications

Triazole derivatives have also been investigated for their catalytic activities. Saleem et al. (2014) explored the catalyst activation with Cp*RhIII/IrIII–1,2,3-triazole-based organochalcogen ligand complexes. These complexes were used for transfer hydrogenation and Oppenauer-type oxidation, showing the versatility of triazole derivatives in catalysis (Saleem et al., 2014).

Antiviral and Antifungal Activities

The search for new antiviral and antifungal agents has led to the synthesis and evaluation of triazole derivatives. Singh and Vedi (2014) synthesized triazolylindole derivatives and tested them for antifungal activity. Their study demonstrated that some compounds possess significant antifungal properties, suggesting the potential use of triazole derivatives in combating fungal infections (Singh & Vedi, 2014).

Environmental Impact Assessment

The environmental impact of chemical compounds, including triazole derivatives, has been assessed through studies on their toxicity to marine organisms. Thorel et al. (2020) investigated the toxicity of various UV filters, including triazole derivatives, on marine microalgae and brine shrimp. Their findings contribute to understanding the ecological risks associated with the release of such compounds into aquatic environments (Thorel et al., 2020).

Liquid-Crystalline Phase Studies

In the field of materials science, triazole derivatives have been utilized in the study of novel thermotropic cubic liquid-crystalline phases. Balagurusamy et al. (1997) designed and synthesized spherical supramolecular dendrimers that self-organized in a unique cubic liquid-crystalline phase, demonstrating the structural versatility and potential applications of triazole-based compounds in materials science (Balagurusamy et al., 1997).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 3-[[1-(4-ethoxyphenyl)-5-methyltriazole-4-carbonyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O4/c1-4-28-17-10-8-16(9-11-17)24-13(2)18(22-23-24)19(25)21-15-7-5-6-14(12-15)20(26)27-3/h5-12H,4H2,1-3H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQDBJYLGPIRVNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC(=C3)C(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 3-(1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

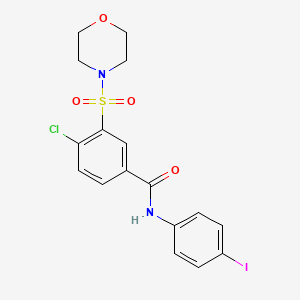

![2-{[6-(4-chlorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B2515920.png)

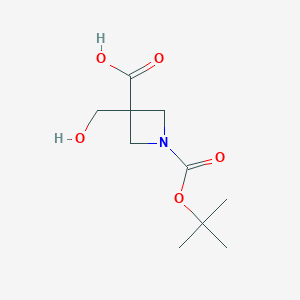

![5-({3-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2515925.png)

![[2-Fluoro-6-nitro-4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B2515931.png)

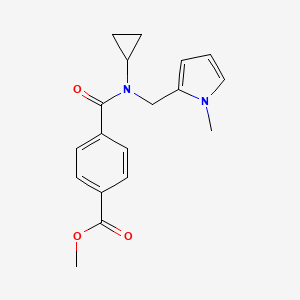

![(1R,4R,5R)-5-Hydroxy-5-phenylbicyclo[2.2.1]heptan-2-one](/img/structure/B2515935.png)

![N-[3-(2-tert-butylpyrimidin-4-yl)propyl]prop-2-enamide](/img/structure/B2515938.png)

![N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2515939.png)

![2-(benzo[d]isoxazol-3-yl)-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone](/img/structure/B2515940.png)